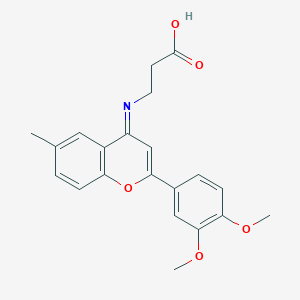
(E)-3-((2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-((2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene)amino)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromenylidene derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of (E)-3-((2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene)amino)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 6-methyl-4H-chromen-4-one.
Aldol Condensation: The initial step involves an aldol condensation reaction between 3,4-dimethoxybenzaldehyde and 6-methyl-4H-chromen-4-one to form an intermediate.
Formation of the Final Product: The intermediate undergoes further reactions, including amination and cyclization, to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(E)-3-((2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-3-((2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene)amino)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound exhibits potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-((2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.
Interacting with Receptors: Binding to receptors on the cell surface or within cells to modulate their activity.
Comparison with Similar Compounds
(E)-3-((2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene)amino)propanoic acid can be compared with similar compounds, such as:
3,4-Dimethoxyphenylacetic acid: Known for its role as a precursor in organic synthesis.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with potential neurological effects.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl: A compound with potential pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]amino]propanoic acid |
InChI |
InChI=1S/C21H21NO5/c1-13-4-6-17-15(10-13)16(22-9-8-21(23)24)12-19(27-17)14-5-7-18(25-2)20(11-14)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,24) |
InChI Key |
HQWBTCVKLHZDNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=NCCC(=O)O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


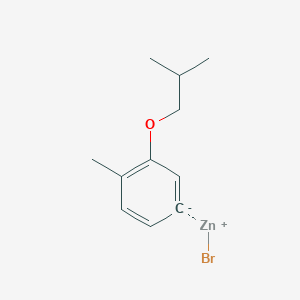
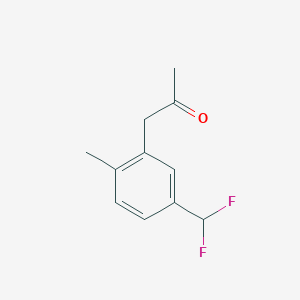

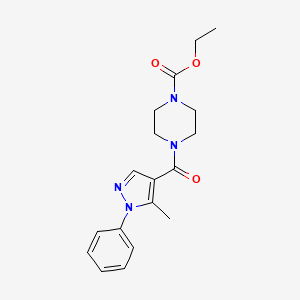
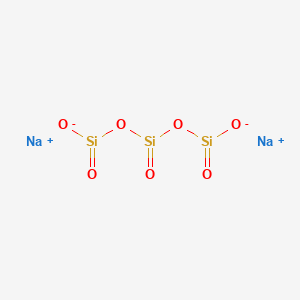
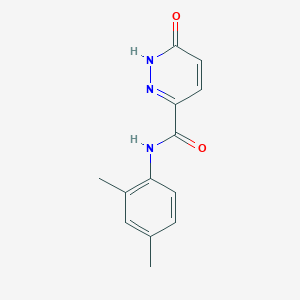
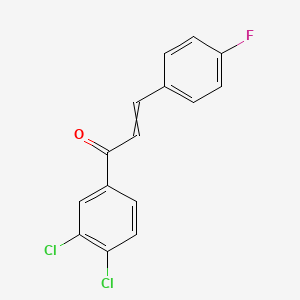
![1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide](/img/structure/B14871810.png)
![(2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid](/img/structure/B14871812.png)
![4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14871816.png)
![2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate](/img/structure/B14871824.png)



